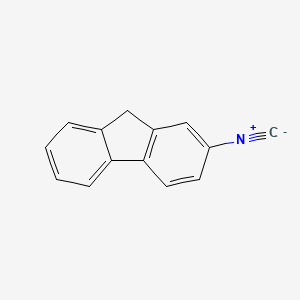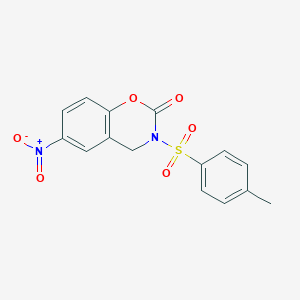
3-(4-methylphenyl)sulfonyl-6-nitro-4H-1,3-benzoxazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methylphenyl)sulfonyl-6-nitro-4H-1,3-benzoxazin-2-one is a heterocyclic compound that features a benzoxazine core with sulfonyl and nitro substituents. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both electron-withdrawing and electron-donating groups on the benzoxazine ring makes it a versatile intermediate for further chemical modifications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)sulfonyl-6-nitro-4H-1,3-benzoxazin-2-one typically involves the following steps:
Sulfonylation: The sulfonyl group is introduced by reacting the nitrated intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine. This reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. Continuous flow reactors may be employed to ensure consistent reaction conditions and efficient heat management. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis.
化学反应分析
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols.
Solvents: Dichloromethane, ethanol, dimethylformamide.
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Benzoxazines: Formed by nucleophilic substitution reactions.
科学研究应用
Chemistry
In synthetic organic chemistry, 3-(4-methylphenyl)sulfonyl-6-nitro-4H-1,3-benzoxazin-2-one serves as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound’s structural features make it a candidate for drug development. Its derivatives have been studied for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The presence of the nitro group, in particular, is of interest due to its role in bioactivation processes.
Industry
In the materials science field, this compound can be used in the synthesis of polymers and advanced materials. Its ability to undergo various chemical reactions makes it suitable for creating materials with specific properties, such as enhanced thermal stability or electrical conductivity.
作用机制
The biological activity of 3-(4-methylphenyl)sulfonyl-6-nitro-4H-1,3-benzoxazin-2-one is largely influenced by its ability to interact with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can enhance the compound’s binding affinity to specific proteins, thereby modulating their activity.
相似化合物的比较
Similar Compounds
3-(4-methylphenyl)sulfonyl-4H-1,3-benzoxazin-2-one: Lacks the nitro group, which may result in different reactivity and biological activity.
6-nitro-4H-1,3-benzoxazin-2-one: Lacks the sulfonyl group, affecting its solubility and interaction with biological targets.
3-(4-chlorophenyl)sulfonyl-6-nitro-4H-1,3-benzoxazin-2-one: The presence of a chlorine atom instead of a methyl group can alter the compound’s electronic properties and reactivity.
Uniqueness
The combination of the sulfonyl and nitro groups in 3-(4-methylphenyl)sulfonyl-6-nitro-4H-1,3-benzoxazin-2-one provides a unique balance of electronic effects, making it a versatile intermediate for further chemical transformations. Its structural features allow for a wide range of applications in different fields, distinguishing it from other similar compounds.
属性
IUPAC Name |
3-(4-methylphenyl)sulfonyl-6-nitro-4H-1,3-benzoxazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O6S/c1-10-2-5-13(6-3-10)24(21,22)16-9-11-8-12(17(19)20)4-7-14(11)23-15(16)18/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVNIBVLUJKRJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-(methoxymethylcarbamoyloxy)phenyl] N-(methoxymethyl)carbamate](/img/structure/B8040801.png)
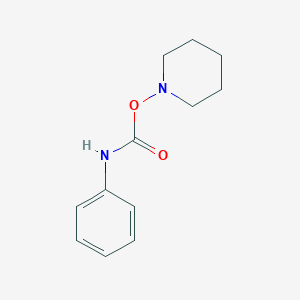
![ethyl N-[(2-amino-5-chloro-3-methoxy-6-methylbenzoyl)amino]carbamate](/img/structure/B8040820.png)

![ethyl N-[6-(dimethylsulfamoyl)-4-oxo-1,2,3-benzotriazin-3-yl]carbamate](/img/structure/B8040832.png)


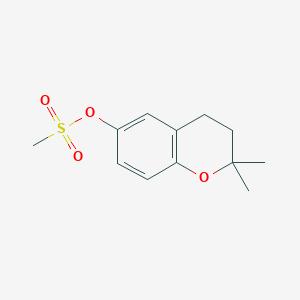
![2-(4-chloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)-N,N-diethylethanamine](/img/structure/B8040858.png)

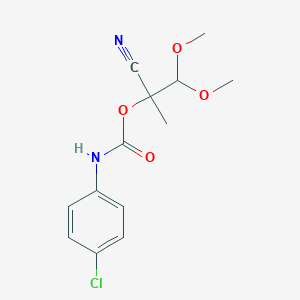
![2-methylpropyl N-[(2-aminobenzoyl)amino]carbamate](/img/structure/B8040886.png)
![ethyl N-[(2-amino-4,6-dimethylbenzoyl)amino]carbamate](/img/structure/B8040890.png)
